An In-Depth Technical Guide to the Chemical Properties and Applications of (S)-1-(o-Tolyl)ethanamine
An In-Depth Technical Guide to the Chemical Properties and Applications of (S)-1-(o-Tolyl)ethanamine
Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist
Foreword: The Strategic Value of Chiral Amines
In the landscape of modern drug discovery and fine chemical synthesis, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of biological activity, safety, and therapeutic efficacy. Chiral amines, particularly those of the phenethylamine scaffold, represent a privileged class of building blocks and chiral auxiliaries. Their structural rigidity and stereochemically defined amine functionality are instrumental in constructing complex molecular architectures with high fidelity.
This guide focuses on a specific member of this class: (S)-1-(o-Tolyl)ethanamine . While its para- and meta-isomers are more commonly documented, the ortho-tolyl variant presents unique steric and electronic properties that warrant a detailed examination. Its utility as a chiral synthon, particularly in the synthesis of neurologically active compounds, makes a thorough understanding of its properties essential for professionals in the field. This document synthesizes foundational principles with practical, field-proven methodologies to serve as a comprehensive resource for the laboratory professional.
Core Molecular Profile and Physicochemical Properties
(S)-1-(o-Tolyl)ethanamine is a chiral primary amine. The "S" designation refers to the stereochemical configuration at the carbon atom bearing the amino group. Its structure is characterized by an ethylamine backbone attached to a benzene ring substituted with a methyl group at the ortho (position 2) position.
Structural and Physicochemical Data
Obtaining precise, experimentally verified physicochemical data for less common isomers like the o-tolyl variant can be challenging. Therefore, we present the core identification data for (S)-1-(o-Tolyl)ethanamine alongside experimentally determined values for its well-documented regioisomer, (R)-1-(p-Tolyl)ethanamine, for comparative context. The ortho-substitution is expected to influence properties like boiling point and density due to subtle changes in intermolecular forces and crystal packing.
| Property | (S)-1-(o-Tolyl)ethanamine | (R)-1-(p-Tolyl)ethanamine (for comparison) | Source(s) |
| CAS Number | 76279-30-6 | 4187-38-6 | [1] |
| Molecular Formula | C₉H₁₃N | C₉H₁₃N | [2] |
| Molecular Weight | 135.21 g/mol | 135.21 g/mol | [2] |
| Appearance | Data not available (Expected: Colorless liquid) | Colorless clear liquid | [3] |
| Boiling Point | Data not available | 105 °C / 27 mmHg | [3] |
| Density | Data not available | 0.94 g/mL | [3] |
| Specific Rotation [α] | Data not available | +37.5° (neat, 20°C, 589 nm) | [3][4] |
Synthesis and Chiral Control: Securing Enantiopurity
The synthesis of enantiomerically pure (S)-1-(o-Tolyl)ethanamine is of paramount importance for its application in pharmaceutical development. Two primary strategies are employed: asymmetric synthesis to directly form the desired enantiomer, and chiral resolution to separate it from a racemic mixture.
Asymmetric Synthesis via Reductive Amination
The most direct route involves the asymmetric reduction of a prochiral imine, formed from 2'-methylacetophenone. This transformation is typically achieved through catalytic transfer hydrogenation, a robust and scalable method.
Causality of the Method: The success of this reaction hinges on the creation of a chiral environment during the hydride transfer step. This is accomplished by a metal catalyst (commonly Ruthenium or Rhodium) coordinated to a chiral ligand. The substrate-ligand complex forms a transient diastereomeric intermediate, which sterically directs the hydride (from a source like formic acid or isopropanol) to one face of the imine, preferentially forming one enantiomer of the amine product.[5]
Workflow: Asymmetric Transfer Hydrogenation
Caption: Asymmetric synthesis of the target amine via catalytic reductive amination.
Chiral Resolution of Racemic 1-(o-Tolyl)ethanamine
Chiral resolution is a classical and highly effective technique for separating enantiomers. It relies on the principle that enantiomers react with a chiral resolving agent to form diastereomers, which have different physical properties (e.g., solubility) and can be separated by conventional means like fractional crystallization.[6]
Causality of the Method: For a racemic amine, an enantiomerically pure chiral acid, such as (+)-tartaric acid, is used as the resolving agent. The reaction forms two diastereomeric salts: [(S)-amine·(+)-acid] and [(R)-amine·(+)-acid]. Due to their different three-dimensional structures, these salts exhibit different solubilities in a given solvent. One salt will preferentially crystallize, allowing for its separation by filtration. The free amine is then liberated from the salt by treatment with a base.[7]
Protocol: Representative Chiral Resolution of a Racemic Amine
This protocol describes the resolution of a racemic phenethylamine using (+)-tartaric acid. It serves as a validated template that can be adapted for 1-(o-Tolyl)ethanamine with solvent optimization.[8]
-
Salt Formation:
-
Dissolve 7.6 g of (+)-tartaric acid in 100 mL of methanol in a 250-mL Erlenmeyer flask. Gentle heating may be required.
-
Cautiously add 6.1 mL of racemic 1-(o-tolyl)ethanamine to the warm solution over one minute. An exothermic reaction will occur.
-
Cork the flask and allow the solution to stand undisturbed at room temperature for at least 24 hours to promote the crystallization of the less soluble diastereomeric salt.
-
-
Isolation of Diastereomeric Salt:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold methanol to remove the mother liquor containing the more soluble diastereomer.
-
Allow the crystals to air dry.
-
-
Liberation of the Free Amine:
-
Transfer the crystalline salt to a separatory funnel.
-
Add 50 mL of water and dissolve the salt.
-
Slowly add 3-4 mL of a 50% aqueous NaOH solution to make the solution strongly basic (pH > 12). The free amine will separate as an oily layer.
-
Extract the liberated (S)-amine with three 15 mL portions of diethyl ether or another suitable organic solvent.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to yield the enantiomerically enriched amine.
-
Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for structural elucidation.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic, methine (CH), amine (NH₂), and methyl (CH₃) protons.
-
Aromatic Region (approx. 7.1-7.5 ppm): A complex multiplet pattern corresponding to the four protons on the ortho-substituted benzene ring.
-
Methine Proton (CH, approx. 4.1-4.3 ppm): A quartet due to coupling with the three protons of the adjacent methyl group.
-
Aromatic Methyl (CH₃, approx. 2.3-2.4 ppm): A singlet.
-
Amine Protons (NH₂, variable): A broad singlet, typically between 1.5-2.5 ppm, whose position is concentration and solvent dependent.
-
Ethyl Methyl (CH₃, approx. 1.4-1.5 ppm): A doublet, coupled to the methine proton.[9][10]
-
-
¹³C NMR: The carbon NMR spectrum will show nine distinct signals, corresponding to the nine carbon atoms in unique electronic environments.
Determination of Enantiomeric Purity
Assessing the enantiomeric excess (e.e.) is a critical quality control step. Chiral High-Performance Liquid Chromatography (HPLC) is the industry-standard method.
Causality of the Method: The sample is passed through a column containing a chiral stationary phase (CSP). The enantiomers form transient, diastereomeric complexes with the CSP. These complexes have different stabilities, leading to different retention times. By integrating the peak areas of the two enantiomers in the chromatogram, the e.e. can be precisely calculated.
Workflow: Enantiomeric Excess Determination by Chiral HPLC
Caption: Standard workflow for determining enantiomeric excess using chiral HPLC.
Reactivity and Application in Drug Development
The primary value of (S)-1-(o-Tolyl)ethanamine lies in its role as a chiral building block or chiral auxiliary . The amine group serves as a versatile nucleophile or can be converted into other functional groups, while the fixed stereocenter directs the stereochemical outcome of subsequent reactions.
Role as a Chiral Auxiliary
As a chiral auxiliary, the amine is temporarily attached to a prochiral molecule. The steric bulk of the o-tolyl group then directs a reagent to attack from the less hindered face, creating a new stereocenter with high diastereoselectivity. The auxiliary is then cleaved and can often be recovered.[12]
Application as a Chiral Synthon in Neurologically Active Agents
Chiral phenethylamines are foundational components in a wide array of neurologically active compounds, including dopamine agonists used in the treatment of Parkinson's disease and other disorders.[13][14] While direct citation of (S)-1-(o-Tolyl)ethanamine in the synthesis of a marketed drug is scarce, its structural motif is highly relevant. For instance, the synthesis of dopamine D3 receptor selective agonists often involves building upon chiral amine scaffolds to achieve the precise three-dimensional orientation required for selective receptor binding.[15] The unique steric hindrance provided by the o-tolyl group can be strategically employed to enhance selectivity or modify the pharmacokinetic profile of a drug candidate.
Safety and Handling
As a primary amine, (S)-1-(o-Tolyl)ethanamine is expected to be corrosive and requires appropriate handling procedures.
-
Hazards: Based on data for analogous compounds, it should be treated as a substance that can cause severe skin burns and eye damage. It may be harmful if swallowed or inhaled.
-
Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) as amines can be sensitive to air and moisture.
Conclusion
(S)-1-(o-Tolyl)ethanamine is a valuable, albeit less-common, chiral building block for asymmetric synthesis. Its utility is rooted in the principles of stereochemical control, whether through direct asymmetric synthesis or classical resolution. While a complete, publicly documented physicochemical profile is not yet available, its properties and reactivity can be reliably understood through the lens of its structural analogues. For the drug development professional, this amine offers a unique combination of steric and electronic features, making it a strategic tool for the synthesis of novel, enantiomerically pure pharmaceutical agents, particularly in the realm of neuroscience. Its successful application requires a firm grasp of the synthetic and analytical principles outlined in this guide.
References
-
PubChem. (R)-1-(o-tolyl)ethanamine. National Center for Biotechnology Information. [Link]
-
Chem-Impex. (R)-(+)-1-(p-Tolyl)ethylamine. Chem-Impex International. [Link]
-
Reiner, D., et al. (2019). The Significance of Chirality in Drug Design and Synthesis of Bitopic Ligands as D3 Receptor (D3R) Selective Agonists. PubMed. [Link]
-
Asymmetric synthesis of chiral piperazinylpropylisoxazoline ligands for dopamine receptors. PubMed. [Link]
-
Wikipedia. Chiral resolution. [Link]
-
Science Learning Center. Resolution of a Racemic Mixture. University of Colorado Boulder. [Link]
-
Wikipedia. Chiral auxiliary. [Link]
-
The Royal Society of Chemistry. Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. [Link]
-
University of Wisconsin-Madison. The values for proton and C-13 chemical shifts given below are typical approximate ranges only. [Link]
-
Matos, M. J., et al. (2018). Design and Synthesis of Dopaminergic Agonists. PubMed. [Link]
-
Wikipedia. Specific rotation. [Link]
-
The Royal Society of Chemistry. Formal hydration of non-activated terminal olefins using tandem catalysts - Supporting Information. [Link]
-
ResearchGate. 1H and 13C NMR chemical shifts of 1 compared with related heterocycles. [Link]
-
Doc Brown's Chemistry. 1H proton nmr spectrum of ethylamine. [Link]
-
Oregon State University. 13C NMR Chemical Shift. [Link]
-
Impactfactor.org. One Pot Synthesis of 1-(phenyl)-1H Indoles, their Biological Screening and ADME Studies. [Link]
-
Master Organic Chemistry. Optical Rotation, Optical Activity, and Specific Rotation. [Link]
-
Asian Journal of Chemistry. Synthesis and Characterization of Some New Carbazolyloxy Substituted Oxazinane Derivatives. [Link]
-
He, D., et al. (2015). Asymmetric Transfer Hydrogenation of Imines in Water by Varying the Ratio of Formic Acid to Triethylamine. PubMed. [Link]
-
Oregon State University. 1H NMR Chemical Shift. [Link]
-
University of Toronto. Tables For Organic Structure Analysis. [Link]
-
Fogassy, E., et al. (2006). Recent Developments in Optical Resolution. ResearchGate. [Link]
-
Wosińska-Hrydczuk, M., & Skarżewski, J. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. National Institutes of Health. [Link]
-
Conte-Deker, K., et al. (2022). Characterization of the Neurochemical and Behavioral Effects of the Phenethylamine 2-Cl-4,5-MDMA in Adolescent and Adult Male Rats. PubMed Central. [Link]
-
LibreTexts Chemistry. Interpreting C-13 NMR Spectra. [Link]
Sources
- 1. (S)-1-(o-Tolyl)ethanamine | CAS 76279-30-6 | Sun-shinechem [sun-shinechem.com]
- 2. (R)-1-(o-tolyl)ethanamine | C9H13N | CID 2530253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. Specific rotation - Wikipedia [en.wikipedia.org]
- 5. chemscene.com [chemscene.com]
- 6. labsolu.ca [labsolu.ca]
- 7. rsc.org [rsc.org]
- 8. (S)-1-(p-tolyl)ethanamine | C9H13N | CID 7015759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. 1H proton nmr spectrum of ethylamine C2H7N CH3CH2NH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 ethanamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 13. The Significance of Chirality in Drug Design and Synthesis of Bitopic Ligands as D3 Receptor (D3R) Selective Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design and Synthesis of Dopaminergic Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Asymmetric synthesis of chiral piperazinylpropylisoxazoline ligands for dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
